
SBC-110736
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SBC-110736 is a proprotein convertase subtilisin kexin type 9 (PCSK9) inhibitor . It is used in research and is not sold to patients . It has been shown to lower cholesterol levels in mice that were fed a high-fat diet .
Molecular Structure Analysis
The molecular weight of this compound is 413.51 and its formula is C26H27N3O2 . The exact mass is 413.21 . The SMILES representation isCC(NC1=CC=C(C(N2C(C3=CC=CC=C3)CN(C4=CC=C(C)C=C4)CC2)=O)C=C1)=O . Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMSO at 10 mg/ml . Its λmax is 253 nm .In Vivo
SBC-110736 has been used in a variety of in vivo studies, including studies in mice, rats, and zebrafish. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to a variety of physiological effects, including changes in behavior and metabolism.
In Vitro
SBC-110736 has also been used in a variety of in vitro studies, including studies of cell cultures and cell lines. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to changes in cellular processes, including changes in cell proliferation, migration, and apoptosis.
Mécanisme D'action
Target of Action
The primary target of SBC-110736 is the proprotein convertase subtilisin kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a crucial role in cholesterol homeostasis. It binds to low-density lipoprotein receptors (LDLRs) and promotes their degradation, thereby controlling the amount of cholesterol in the body .
Mode of Action
This compound acts as an inhibitor of PCSK9 . By inhibiting PCSK9, this compound prevents the degradation of LDLRs, allowing these receptors to continue to clear LDL cholesterol from the bloodstream .
Biochemical Pathways
The inhibition of PCSK9 by this compound affects the LDL cholesterol metabolic pathway This leads to a decrease in LDL cholesterol levels .
Pharmacokinetics
It is known that the compound is soluble in dmso . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would need further investigation.
Result of Action
The inhibition of PCSK9 by this compound results in a significant reduction in cholesterol levels . In studies conducted on male C57BL/6 mice, this compound was shown to lower cholesterol levels by a mean of 38% after two weeks relative to high fat diet animal levels .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, the compound’s action can be influenced by the diet of the organism, as seen in the study where mice were fed a high-fat diet . .
Activité Biologique
SBC-110736 has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic activities. It has also been found to have protective effects against oxidative stress and to modulate the activity of other enzymes, such as phospholipase C.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including changes in cell proliferation, migration, and apoptosis. It has also been found to modulate the activity of other enzymes, such as phospholipase C, and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
SBC-110736 has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. It is also relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to its use in laboratory experiments. The compound is not water-soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, it is not very specific and can bind to other proteins in addition to this compound.
Orientations Futures
The potential future directions for SBC-110736 include:
• Further study of the compound’s pharmacokinetics and pharmacodynamics
• Exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and fibrosis
• Investigation into its potential use as a tool for studying the role of this compound in a variety of physiological processes
• Development of new and improved synthesis methods
• Investigation into its potential use as a tool for studying the role of this compound in neurological disorders
• Development of new and improved formulations of the compound
• Exploration of its potential use as an adjuvant therapy in combination with other drugs
• Investigation into its potential use as a tool for studying the role of this compound in cardiovascular diseases
• Exploration of its potential use as an adjuvant therapy in combination with other drugs
• Investigation into its potential use as a tool for studying the role of this compound in metabolic disorders
• Exploration of its potential use as a tool for studying the role of this compound in immunological disorders
• Investigation into its potential use as a tool for studying the role of this compound in aging
• Exploration of its potential use as a tool for studying the role of this compound in regenerative medicine
• Investigation into its potential use as a tool for studying the role of this compound in stem cell biology.
Méthodes De Synthèse
SBC-110736 is synthesized through a condensation reaction of 4-hydroxybenzaldehyde and 2-amino-2-methyl-1-propanol. The reaction is carried out in an acid-catalyzed environment using sulfuric acid, and the product is purified using column chromatography.
Applications De Recherche Scientifique
Inhibition de la PCSK9
SBC-110736 est un nouvel inhibiteur de la proprotéine convertase subtilisine kexine de type 9 (PCSK9) {svg_1} {svg_2} {svg_3}. La PCSK9 est une protéine qui joue un rôle important dans l'homéostasie du cholestérol et est une cible pour le traitement de l'hypercholestérolémie {svg_4}.
Augmentation des niveaux de récepteurs LDL
Le composé a montré qu'il augmentait les niveaux de récepteurs LDL (LDLR) dans les cellules HepG2 exprimant la PCSK9 lorsqu'il était utilisé à une concentration de 400 nM {svg_5}. Le LDLR est une protéine de surface cellulaire impliquée dans le métabolisme du cholestérol.
Réduction des niveaux de cholestérol
This compound a été trouvé pour réduire les niveaux de cholestérol chez la souris {svg_6} {svg_7} {svg_8}. Plus précisément, this compound (8 mg/kg par jour) réduit les niveaux plasmatiques de cholestérol total en moyenne de 38 % chez les souris nourries avec un régime riche en graisses {svg_9}.
Traitement potentiel des dyslipidémies
Compte tenu de sa capacité à abaisser les niveaux de cholestérol, this compound pourrait potentiellement être utilisé dans le traitement des dyslipidémies {svg_10}. Les dyslipidémies sont des troubles du métabolisme des lipoprotéines, y compris la surproduction ou la déficience des lipoprotéines.
Recherche dans les maladies métaboliques
This compound pourrait être utilisé dans la recherche sur les maladies métaboliques {svg_11}. Ces maladies sont causées par l'incapacité de l'organisme à métaboliser, absorber ou stocker certains nutriments.
Recherche dans le système cardiovasculaire
En raison de son rôle dans l'homéostasie du cholestérol, this compound pourrait être utilisé dans la recherche sur le système cardiovasculaire {svg_12}. Des taux élevés de cholestérol sont un facteur de risque de maladies cardiovasculaires.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
SBC-110736 plays a significant role in biochemical reactions, particularly those involving PCSK9 . It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM . This interaction with PCSK9 and LDLR is crucial for its function and efficacy.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing LDLR levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PCSK9. It acts as an inhibitor of PCSK9, leading to an increase in LDLR levels . This results in changes in gene expression and impacts the overall cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to cholesterol metabolism. It interacts with PCSK9, a key enzyme in these pathways
Propriétés
IUPAC Name |
N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMFSWQYWYOJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

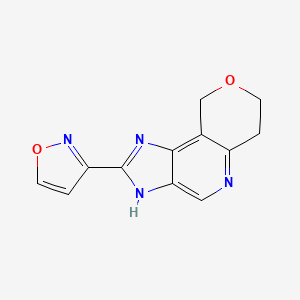

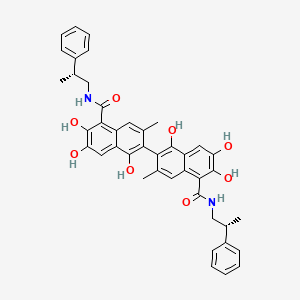


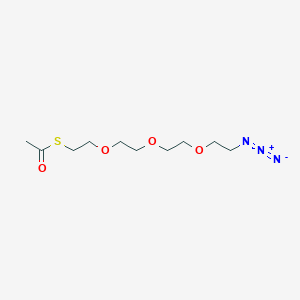
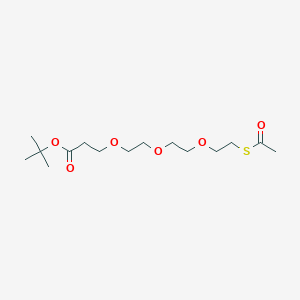
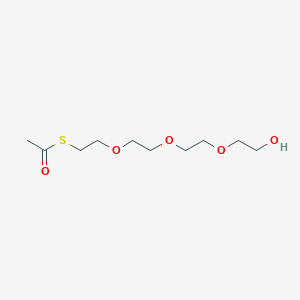


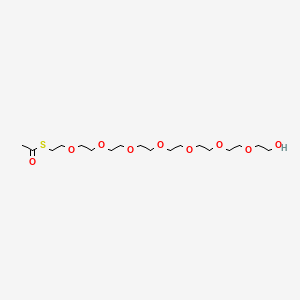
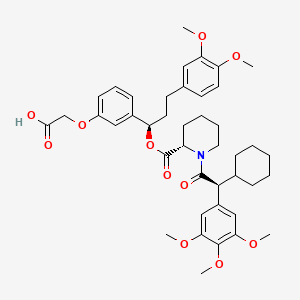
![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)